molecular formula C22H22FNO5 B12223184 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12223184
M. Wt: 399.4 g/mol
InChI Key: KJWYRKAHOXIDEE-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazepine-dione class, characterized by a 1,4-benzoxazepine-3,5-dione core. Key structural features include:

  • 2-Ethoxy-5-fluorophenyl group: Attached via a 2-oxoethyl linker, introducing fluorophilic and electron-withdrawing properties.
  • Isopropyl substituent at position 2: Likely influences steric bulk and lipophilicity.

While direct pharmacological data for this compound are unavailable in the provided evidence, benzoxazepine derivatives are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .

Properties

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C22H22FNO5/c1-4-28-18-10-9-14(23)11-16(18)17(25)12-24-21(26)15-7-5-6-8-19(15)29-20(13(2)3)22(24)27/h5-11,13,20H,4,12H2,1-3H3

InChI Key

KJWYRKAHOXIDEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a suitable diketone.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an ethyl halide and a base.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and safety protocols to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Target Compound vs. [18F]FECUMI-101
  • Core : The target compound features a benzoxazepine-dione core, whereas [18F]FECUMI-101 () contains a 1,2,4-triazine-3,5-dione scaffold.
  • Fluorination : Both compounds incorporate fluorine in aromatic substituents (5-fluorophenyl vs. 2-fluoroethoxy), which enhances metabolic stability and bioavailability in PET tracers .
Target Compound vs. Urea Derivatives (–4)
  • Heterocyclic Core : The urea derivatives (e.g., 3d, 1f, 1g) feature thiazole and urea moieties instead of benzoxazepine-dione, suggesting divergent biological targets (e.g., kinase inhibition vs. receptor modulation).
  • Substituents : Compounds like 1f () include trifluoromethylphenyl groups, which may enhance binding affinity compared to the target’s ethoxy-fluorophenyl group .

Functional Group Analysis

Compound Core Structure Key Substituents Fluorine Position Potential Applications
Target Compound Benzoxazepine-dione 2-Ethoxy-5-fluorophenyl, isopropyl Aromatic (C5) CNS therapeutics (hypothetical)
[18F]FECUMI-101 Triazine-dione 2-Fluoroethoxy, piperazine-butyl Alkoxy chain (C2) PET imaging (σ1 receptor)
1f () Urea-thiazole Trifluoromethylphenyl, hydrazinyl-oxoethyl Trifluoromethyl (aromatic) Anticancer/kinase inhibition
3d () Coumarin-urea Benzyloxy-hydroxybenzylidene None Fluorescent probes or inhibitors

Hypothetical Pharmacological Properties

  • Lipophilicity : The isopropyl group in the target compound may increase logP compared to [18F]FECUMI-101’s polar piperazine linker, affecting CNS penetration.
  • Metabolic Stability: The ethoxy group could reduce oxidative metabolism compared to non-ether-linked analogs.

Biological Activity

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a synthetic compound belonging to the benzoxazepine family. Its unique molecular structure and functional groups suggest potential therapeutic applications in various medical fields, particularly in oncology and neurology. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H22FNO5C_{22}H_{22}FNO_{5} with a molecular weight of 399.4 g/mol. It features a benzoxazepine core characterized by a fused benzene and oxazepine ring, along with an ethoxy group and a fluorophenyl substituent. The structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC22H22FNO5C_{22}H_{22}FNO_{5}
Molecular Weight399.4 g/mol
CAS Number903590-75-0

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities by binding to their active or allosteric sites. This interaction can influence various cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

Interaction Studies

Research indicates that the compound may interact with several biological targets, including:

  • Enzymes : Modulation of enzyme activity can affect metabolic pathways.
  • Receptors : Binding to specific receptors may alter cellular responses.

These interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Neurological Effects

The compound also shows promise in neuropharmacology. Preliminary investigations suggest it may act as a selective modulator of serotonin receptors, which are critical in mood regulation and anxiety disorders.

Case Study:
In animal models of anxiety, administration of the compound led to significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepineSimilar benzoxazepine coreVariation in fluorophenyl positioning may affect biological activity
7-hydroxybenzofuroxanContains a furoxan coreKnown for its nitric oxide donor properties
1-(benzo[d]thiazol-6-yloxy)propanediamineDifferent core structure but similar substitution patternsExhibits unique pharmacological profiles

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